(Rac)-Dencichine

説明

neurotoxin found in peas of LATHYRUS; prolonged ingestion of such seed (a few months) causes LATHYRISM; minor descriptor (75-84); on-line & Index Medicus search AMINO ACIDS, DIAMINO (75-84); RN given refers to cpd without isomeric designation

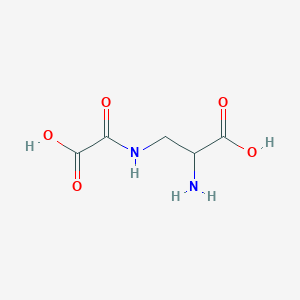

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-(oxaloamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEQFPMRODQIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896910 | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7554-90-7, 5302-45-4 | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENCICHIN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG777QI25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 °C | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(Rac)-Dencichine: A Technical Guide on its Discovery, and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Dencichine, chemically known as (±)-β-N-oxalyl-α,β-diaminopropionic acid, is a non-proteinogenic amino acid of significant interest in the scientific community. Its L-enantiomer, Dencichine (also referred to as β-ODAP), was first discovered in nature and has been recognized for its notable hemostatic properties. This technical guide provides an in-depth overview of the discovery, historical background, and key experimental methodologies related to this compound, catering to researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Background

The journey of Dencichine's discovery began in the mid-20th century with studies on the seeds of the grass pea, Lathyrus sativus. This legume was known to cause a neurological disorder called lathyrism in populations that consumed it as a staple food. In 1964, S. L. N. Rao, P. R. Adiga, and P. S. Sarma successfully isolated a neurotoxic compound from these seeds, which they identified as β-N-oxalyl-L-α,β-diaminopropionic acid.[1][2] This compound was later found to be identical to Dencichine, a substance also isolated from plants of the Panax genus, notably Panax notoginseng, a traditional Chinese medicinal herb renowned for its hemostatic effects.

Early research focused on the toxicological aspects of Dencichine due to its association with lathyrism. However, subsequent pharmacological investigations revealed its potent hemostatic activity, shifting the scientific focus towards its therapeutic potential.[3] Dencichine has been shown to shorten bleeding time and promote blood coagulation.[3] The D-enantiomer of Dencichine has also been artificially synthesized and investigated for its effects on thrombopoiesis, the process of platelet production.[4]

Physicochemical Properties and Structural Elucidation

The molecular formula of Dencichine is C₅H₈N₂O₅, with a molar mass of 176.13 g/mol . The structure consists of a diaminopropionic acid backbone with an oxalyl group attached to the β-amino group.

Structural Characterization Data

The structural elucidation of Dencichine has been accomplished through various analytical techniques, including acid hydrolysis, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. Acid hydrolysis of Dencichine yields oxalic acid and α,β-diaminopropionic acid, providing initial evidence of its core structure.

Table 1: Key Physicochemical and Spectroscopic Data for Dencichine

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O₅ | |

| Molar Mass | 176.13 g/mol | |

| Appearance | White crystalline solid | |

| Mass Spectrometry | ECF derivative m/z | |

| ¹H NMR (D₂O) | Data to be populated from detailed spectroscopic analysis papers | |

| ¹³C NMR (D₂O) | Data to be populated from detailed spectroscopic analysis papers |

Note: Detailed NMR data requires access to specific research articles with comprehensive spectroscopic analysis.

Experimental Protocols

Isolation of Dencichine from Lathyrus sativus Seeds (Adapted from Rao et al., 1964)

Objective: To isolate β-N-oxalyl-L-α,β-diaminopropionic acid from the seeds of Lathyrus sativus.

Materials:

-

Lathyrus sativus seeds

-

Dowex 50 (H⁺ form) resin

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ninhydrin (B49086) reagent

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction: Defatted seed powder is extracted with hot 70% ethanol. The ethanol extract is concentrated under reduced pressure.

-

Cation-Exchange Chromatography: The concentrated extract is dissolved in water and applied to a column of Dowex 50 (H⁺ form).

-

Elution: The column is first washed with water to remove acidic and neutral compounds. The amino acids, including Dencichine, are then eluted with a gradient of hydrochloric acid.

-

Fraction Collection and Analysis: Fractions are collected and monitored for the presence of Dencichine using paper chromatography and ninhydrin staining.

-

Purification: Fractions containing Dencichine are pooled, concentrated, and the compound is crystallized.

This is a generalized protocol based on the original publication. For precise details, consulting the full-text article is recommended.

Synthesis of this compound

A practical synthesis for the enantiomers of Dencichine has been described, which can be adapted for the preparation of the racemic mixture. The synthesis involves the selective oxalylation of the β-amino group of α,β-diaminopropionic acid.

Objective: To synthesize (Rac)-β-N-oxalyl-α,β-diaminopropionic acid.

Materials:

-

(Rac)-α,β-diaminopropionic acid hydrochloride

-

Dimethyl oxalate (B1200264)

-

Cupric oxide (CuO)

-

Methanol

-

Water

-

Dowex 50 (H⁺ form) resin

Procedure:

-

Protection of the α-amino group: (Rac)-α,β-diaminopropionic acid is reacted with cupric oxide to form a copper complex, which selectively protects the α-amino group.

-

Oxalylation: The copper complex is then reacted with dimethyl oxalate at a controlled pH of 4.5-5.0 to introduce the oxalyl group at the β-amino position.

-

Deprotection and Purification: The copper is removed, and the resulting this compound is purified by chromatography on a Dowex 50 (H⁺ form) column.

This protocol is a conceptual adaptation for the racemic synthesis based on described methods. Specific reaction conditions and purification details should be optimized.

Hemostatic Mechanism and Signaling Pathway

Dencichine exerts its hemostatic effect through a multi-faceted mechanism that involves the coagulation system, platelet aggregation, and the fibrinolytic system. A key aspect of its action is the promotion of thrombopoiesis and platelet activation. Research on the D-enantiomer of Dencichine has shed light on a specific signaling pathway involved in these processes.

D-dencichine has been shown to stimulate megakaryocyte adhesion, migration, and proplatelet formation, which are crucial steps in the production of platelets. This stimulation is mediated through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt) signaling pathways.

Caption: D-Dencichine signaling in megakaryocytes.

This signaling cascade ultimately leads to an increase in platelet production, which contributes to the overall hemostatic effect of Dencichine.

Conclusion

This compound and its enantiomers represent a fascinating class of molecules with a rich history, from their initial discovery as neurotoxins to their current investigation as potential therapeutic agents for hemostasis. This technical guide has provided a comprehensive overview of the discovery, historical context, and key experimental methodologies associated with this compound. The detailed protocols and the elucidated signaling pathway offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives in medicine. Further research is warranted to fully characterize the spectroscopic properties of this compound and to optimize its synthesis for potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. THE ISOLATION AND CHARACTERIZATION OF BETA-N-OXALYL-L-ALPHA,BETA-DIAMINOPROPIONIC ACID: A NEUROTOXIN FROM THE SEEDS OF LATHYRUS SATIVUS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. D-dencichine Regulates Thrombopoiesis by Promoting Megakaryocyte Adhesion, Migration and Proplatelet Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Dencichine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dencichine, a non-protein amino acid, is a molecule of significant interest in the pharmaceutical and toxicological fields. Renowned for its hemostatic properties, it is a key active component in the traditional Chinese medicine Panax notoginseng. Conversely, it is also recognized as a neurotoxin implicated in the neurological disorder neurolathyrism. A thorough understanding of its chemical structure and stereochemistry is paramount for the targeted development of therapeutic agents and for mitigating its toxic effects. This technical guide provides a comprehensive overview of the chemical structure, stereoisomers, physicochemical properties, and analytical methodologies pertaining to dencichine.

Chemical Structure and Nomenclature

Dencichine is systematically known as β-N-oxalyl-L-α,β-diaminopropionic acid. Its structure features a propanoic acid backbone with an amino group at the α-carbon (C2) and an oxalylamino group attached to the amino group at the β-carbon (C3).

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(oxaloamino)propanoic acid[1] |

| Synonyms | β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), L-Dencichin, BOAA[1] |

| Molecular Formula | C₅H₈N₂O₅[1] |

| Molecular Weight | 176.13 g/mol [1] |

| CAS Number | 5302-45-4[1] |

Below is a diagram illustrating the chemical structure of L-dencichine.

Caption: Chemical structure of L-dencichine highlighting the α-carbon as the chiral center.

Stereoisomerism

Dencichine possesses a single chiral center at the α-carbon (C2), which is bonded to four different groups: a carboxyl group (-COOH), an amino group (-NH₂), a hydrogen atom (-H), and a β-oxalylaminomethyl group (-CH₂-NH-CO-COOH). This chirality gives rise to two enantiomers: L-dencichine and D-dencichine.

-

L-Dencichine : This is the naturally occurring enantiomer and is designated as the (S)-isomer according to the Cahn-Ingold-Prelog priority rules.

-

D-Dencichine : This is the non-naturally occurring enantiomer and is designated as the (R)-isomer.

The relationship between these stereoisomers is depicted in the following diagram.

Caption: Relationship between the L- and D-enantiomers of dencichine.

Physicochemical Properties

The physicochemical properties of dencichine are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

| Property | L-Dencichine | D-Dencichine | Reference |

| Molecular Formula | C₅H₈N₂O₅ | C₅H₈N₂O₅ | |

| Molecular Weight | 176.13 g/mol | 176.13 g/mol | |

| Melting Point | 206 °C | Not available | |

| Solubility | Soluble in water | Soluble in water | |

| pKa (predicted) | pKa₁: 1.84 (carboxyl), pKa₂: 2.55 (carboxyl), pKa₃: 8.99 (amino) | pKa₁: 1.84 (carboxyl), pKa₂: 2.55 (carboxyl), pKa₃: 8.99 (amino) | |

| Specific Optical Rotation ([α]D) | Not available | Not available |

Note: Predicted pKa values are from computational models and may differ from experimental values.

Experimental Protocols

Synthesis of Racemic Dencichine

A general method for the synthesis of racemic β-N-oxalyl-α,β-diaminopropionic acid (ODAP) involves the reaction of α,β-diaminopropionic acid with an oxalylating agent.

Materials:

-

DL-α,β-diaminopropionic acid hydrochloride

-

Dimethyl oxalate (B1200264)

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Ethanol

Procedure:

-

Dissolve DL-α,β-diaminopropionic acid hydrochloride in an aqueous solution of sodium hydroxide to neutralize it.

-

Add dimethyl oxalate to the solution.

-

Adjust the pH of the reaction mixture to approximately 9-10 with sodium hydroxide and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and then with ethanol.

-

Recrystallize the product from hot water to obtain purified racemic dencichine.

Chiral Separation of Dencichine Enantiomers by HPLC

The enantiomers of dencichine can be separated by high-performance liquid chromatography (HPLC) using a chiral stationary phase or by pre-column derivatization.

Method: Pre-column Derivatization with o-phthaldialdehyde (OPA) and a Chiral Thiol

Materials:

-

Dencichine sample (racemic mixture)

-

o-phthaldialdehyde (OPA) solution

-

N-isobutanoyl-L-cysteine (NIBC) solution

-

Boric acid buffer (pH ~9.5)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 HPLC column

Procedure:

-

Derivatization: Mix the dencichine sample with the boric acid buffer. Add the OPA solution followed by the NIBC solution. Allow the reaction to proceed in the dark for a few minutes to form diastereomeric isoindole derivatives.

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: Acetonitrile

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm)

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the diastereomers. The exact gradient profile should be optimized for the specific column and system.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton spectrum would be expected to show a multiplet for the α-proton (CH), two diastereotopic protons of the β-methylene group (CH₂) as multiplets, and broad signals for the exchangeable protons of the amino, amide, and carboxyl groups.

-

¹³C NMR: The carbon spectrum would show signals for the two carboxyl carbons, the α-carbon, the β-carbon, and the two carbons of the oxalyl group.

X-ray Crystallography

To date, the crystal structure of dencichine has not been deposited in major crystallographic databases. Elucidation of the crystal structure would provide definitive confirmation of its absolute configuration and detailed information about its three-dimensional conformation and intermolecular interactions.

Conclusion

Dencichine is a structurally simple yet stereochemically important molecule with dual pharmacological and toxicological significance. A clear understanding of its single chiral center and the distinct properties of its L- and D-enantiomers is fundamental for any research or development activities involving this compound. The synthetic and analytical methods outlined in this guide provide a basis for the preparation and characterization of dencichine and its stereoisomers. Further research to obtain detailed experimental physicochemical and spectroscopic data, particularly X-ray crystal structures, will be invaluable to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) is a non-protein amino acid and a potent neurotoxin found in certain legumes of the Lathyrus genus, most notably the grass pea (Lathyrus sativus). Chronic consumption of β-ODAP is associated with the neurological disorder neurolathyrism, a motor neuron disease characterized by spastic paraparesis. Despite its neurotoxicity, β-ODAP has also been investigated for potential therapeutic applications, including hemostatic and neuroprotective effects under certain conditions. A thorough understanding of its physicochemical properties is paramount for its accurate detection, quantification, and for elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive overview of the known physicochemical properties of β-ODAP, detailed experimental protocols for their determination, and a summary of its biosynthetic and neurotoxic signaling pathways.

Physicochemical Properties

The physicochemical properties of β-ODAP are crucial for its extraction, analysis, and understanding its biological activity. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Systematic Name | (2S)-2-Amino-3-(oxalylamino)propanoic acid | [1][2][3] |

| Synonyms | β-ODAP, BOAA, Dencichine, L-β-N-oxalyl-α,β-diaminopropionic acid | [1][2] |

| Molecular Formula | C₅H₈N₂O₅ | |

| Molecular Weight | 176.13 g/mol | |

| Appearance | White to beige powder | |

| Melting Point | Not definitively reported in the searched literature. | |

| Solubility | Soluble in water and 0.1 M HCl (2 mg/mL, with warming). Water is a better solvent than methanol. |

Chemical and Spectroscopic Properties

| Property | Value | Reference |

| pKa Values | Not definitively reported in the searched literature. The related compound 2,3-diaminopropionic acid has pKa values of 6.67 (α-NH₂) and 9.37 (β-NH₂) for the free acid at 37°C. | |

| Optical Activity | [α]/D between -17° and -23° (c = 0.5 in 4N HCl) | |

| UV-Vis Absorption | Weak UV absorption. | |

| ¹H NMR | Data not available in a compiled format in the searched literature. | |

| ¹³C NMR | Data not available in a compiled format in the searched literature. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of β-ODAP.

Chemical Synthesis of β-N-oxalyl-L-α,β-diaminopropionic acid

This protocol is adapted from a described practical procedure for the bulk synthesis of β-ODAP.

Materials:

-

L-Aspartic acid

-

Sodium azide (B81097) (NaN₃)

-

30% Fuming sulfuric acid (H₂SO₄ with 30% free SO₃)

-

Potassium methyl oxalate

-

Hydrochloric acid (HCl)

-

Dowex 50-X8 resin (H⁺ form)

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of L-α,β-diaminopropionic acid hydrochloride (A₂pr³-HCl):

-

React L-Aspartic acid with sodium azide in 30% fuming sulfuric acid.

-

Isolate the resulting L-α,β-diaminopropionic acid hydrochloride. Yields are reported to be greater than 75%.

-

-

Oxalylation of L-α,β-diaminopropionic acid:

-

React the synthesized A₂pr³-HCl with potassium methyl oxalate. This reaction selectively targets the β-amino group.

-

This step is reported to result in near-quantitative yields of β-ODAP.

-

-

Purification:

-

Purify the crude β-ODAP product by chromatography on a Dowex 50-X8 column (H⁺ form).

-

Further purification can be achieved by precipitation.

-

Quantification of β-ODAP by HPLC-MS/MS

This protocol is based on a validated method for the simultaneous analysis of α- and β-ODAP.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

-

Hydrophilic Interaction Chromatography (HILIC) column

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (HCOOH)

-

Milli-Q water or equivalent

-

β-ODAP standard

Procedure:

-

Sample Preparation (from Lathyrus sativus seeds):

-

Grind the seeds into a fine powder.

-

Extract a known weight of the powder with water (water has been shown to be an efficient extraction solvent). Vortex for 90 seconds and extract for 2 hours in ice with orbital shaking.

-

Centrifuge the extract to pellet solid debris.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: HILIC column

-

Mobile Phase A: 2% Formic acid in acetonitrile

-

Mobile Phase B: 2% Formic acid in water

-

Elution: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 40% A and 60% B).

-

Flow Rate: 0.40 mL/min

-

Run Time: Approximately 18 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor the transitions of the precursor ion (m/z 177) to specific product ions (e.g., m/z 116 and m/z 87).

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the β-ODAP standard.

-

Quantify the amount of β-ODAP in the samples by comparing their peak areas to the calibration curve.

-

Determination of Solubility

This is a general protocol for determining the solubility of an amino acid in water.

Materials:

-

β-ODAP powder

-

Distilled or deionized water

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Micro-pipettes

-

Centrifuge

-

HPLC or other suitable analytical method for quantification

Procedure:

-

Equilibrium Method:

-

Add an excess amount of β-ODAP powder to a known volume of water in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Quantify the concentration of β-ODAP in the supernatant using a validated analytical method such as HPLC.

-

The resulting concentration represents the solubility of β-ODAP at that temperature.

-

Determination of Melting Point

This is a general protocol for determining the melting point of a powdered solid.

Materials:

-

β-ODAP powder

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Sample Preparation:

-

Ensure the β-ODAP powder is completely dry and finely powdered.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point. For a pure substance, this range should be narrow.

-

Determination of pKa Values by Potentiometric Titration

This is a general protocol for determining the pKa values of an amino acid.

Materials:

-

β-ODAP

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of β-ODAP in a known volume of water.

-

Initially, acidify the solution to a low pH (e.g., pH 1.5-2.0) with the standardized HCl to ensure all acidic and basic groups are fully protonated.

-

-

Titration:

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments.

-

After each addition of NaOH, allow the pH to stabilize and record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the titration curve). The isoelectric point (pI) is the pH at the equivalence point.

-

Determination of UV-Vis Absorption Spectrum

This is a general protocol for obtaining a UV-Vis spectrum.

Materials:

-

β-ODAP

-

Suitable solvent (e.g., water or a buffer solution)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a solution of β-ODAP of a known concentration in the chosen solvent. The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Measurement:

-

Use the solvent as a blank to zero the spectrophotometer.

-

Fill a quartz cuvette with the β-ODAP solution and place it in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance at each wavelength.

-

-

Data Analysis:

-

Plot absorbance versus wavelength to obtain the UV-Vis spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Signaling Pathways and Logical Relationships

Biosynthesis of β-ODAP

The biosynthesis of β-ODAP in Lathyrus sativus is a multi-step enzymatic process. The pathway begins with O-acetylserine and isoxazolin-5-one, leading to the formation of β-(isoxazolin-5-on-2-yl)alanine (BIA). BIA is then converted to L-α,β-diaminopropionic acid (L-DAPA), which is subsequently oxalylated by oxalyl-CoA to form β-ODAP.

Caption: Biosynthesis pathway of β-ODAP.

Neurotoxic Signaling Pathway of β-ODAP

β-ODAP exerts its neurotoxic effects primarily through excitotoxicity. As a structural analog of the neurotransmitter glutamate, it acts as an agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This leads to excessive receptor activation, resulting in a cascade of events including increased intracellular calcium, oxidative stress, and ultimately, neuronal cell death.

Caption: Neurotoxic signaling of β-ODAP.

Conclusion

This technical guide has summarized the key physicochemical properties of β-N-oxalyl-L-α,β-diaminopropionic acid and provided detailed experimental protocols for their determination. The presented information is vital for researchers in the fields of natural product chemistry, toxicology, and drug development. Further research is warranted to fill the gaps in the existing data, particularly concerning a definitive melting point, pKa values, and detailed spectroscopic characterization. A complete understanding of the physicochemical nature of β-ODAP will undoubtedly aid in the development of strategies to mitigate its toxicity in food sources and to explore its potential therapeutic applications.

References

Dencichine in Panax Species: A Technical Guide to Natural Sources, Analysis, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dencichine, a non-protein amino acid chemically identified as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a significant bioactive compound found within the Panax genus. Renowned for its hemostatic properties, dencichine is a key active constituent in the traditional Chinese medicine Panax notoginseng, where it contributes to the herb's therapeutic effects in treating trauma and bleeding.[1] Beyond its traditional uses, emerging research has highlighted its potential pharmacological activities, including the regulation of bone remodeling and amelioration of diabetic nephropathy. This technical guide provides an in-depth overview of the natural sources of dencichine in Panax species, detailing quantitative data, experimental protocols for its analysis, and the molecular pathways it modulates.

Quantitative Analysis of Dencichine in Panax Species

The concentration of dencichine varies significantly among different Panax species and within different parts of the same plant. The majority of quantitative research has focused on Panax notoginseng, revealing a distinct distribution of the compound.

Dencichine Content in Panax notoginseng

Panax notoginseng stands out as the most prominent source of dencichine. The content can be influenced by the specific plant part, cultivation method, and geographical origin.

Table 1: Dencichine Content in Various Parts of Panax notoginseng

| Plant Part | Cultivation | Dencichine Content (mg/g) | Reference |

| Rootlets | Not Specified | 10.51 ± 0.48 | [2] |

| Main Roots | Field-grown | 8.79 ± 2.51 | [2] |

| Main Roots | Forest-grown | 7.09 ± 1.84 | [2] |

| Main Roots | Wenshan Origin | 8.33 ± 2.01 | [3] |

| Main Roots | Kunming Origin | 6.05 ± 1.90 | |

| Main Roots | Pu'er Origin | 6.22 ± 1.23 | |

| Leaves | Field-grown | 3.93 ± 1.72 | |

| Leaves | Forest-grown | 5.52 ± 2.26 | |

| Leaves | Pu'er Origin | 4.45 ± 2.24 | |

| Stems | Not Specified | 3.72 ± 0.12 | |

| Stems | Kunming Origin | 3.53 ± 2.41 |

Studies consistently show that the rootlets of P. notoginseng have the highest concentration of dencichine, followed by the main roots, leaves, and stems. Furthermore, cultivation under forest conditions appears to significantly increase the dencichine content in the leaves compared to field cultivation.

Dencichine Content in Other Panax Species

While P. notoginseng is the primary source, dencichine has been identified in other Panax species, although generally in lower concentrations. Quantitative data for species other than P. notoginseng is limited.

Table 2: Dencichine Content in Other Panax Species

| Species | Plant Part | Dencichine Content (mg/g) | Reference |

| Panax ginseng (Korean Red Ginseng) | Powdered Root | 0.3 | This is a calculated value from a study that isolated 30 mg of dencichine from 100 g of powder. |

Qualitative reports suggest that raw Panax ginseng and Panax quinquefolius (American ginseng) contain lower levels of dencichine compared to Panax notoginseng. However, specific quantitative data for P. quinquefolius, Panax japonicus, and Panax vietnamensis from the reviewed literature is not available, indicating a significant area for future research.

Experimental Protocols

Accurate quantification of dencichine requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Extraction of Dencichine from Panax Material

Objective: To efficiently extract dencichine from dried plant material for subsequent analysis.

Materials:

-

Dried and powdered Panax plant material (e.g., roots, leaves)

-

Ultrapure deionized water

-

Centrifuge tubes (1.5 mL or larger)

-

Ultrasonic cleaner

-

Centrifuge

Procedure:

-

Weigh 0.1 g of the finely powdered Panax sample into a centrifuge tube.

-

Add 1.0 mL of ultrapure deionized water to the tube.

-

Vortex the mixture to ensure thorough wetting of the plant material.

-

Place the sample in an ultrasonic cleaner and sonicate for 45 minutes at a controlled temperature (e.g., 20°C).

-

Following ultrasonication, centrifuge the sample at 9168 x g for 3 minutes to pellet the solid material.

-

Carefully collect the supernatant containing the extracted dencichine for analysis.

Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Objective: To separate and quantify dencichine in the prepared extract.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a diode array detector.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Syncronis HILIC, 2.1 × 150 mm, 5 μm).

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of 80 mM ammonium (B1175870) formate (B1220265) in water (Phase A) and acetonitrile (Phase B) at a ratio of 25:75 (A/B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 μL.

-

Detection Wavelength: 215 nm.

Procedure:

-

Prepare a series of dencichine standard solutions of known concentrations (e.g., 6.25 to 400 μg/mL in 70% acetonitrile).

-

Inject the standard solutions into the HPLC system to construct a calibration curve.

-

Inject the prepared sample extracts.

-

Identify the dencichine peak based on its retention time compared to the standard.

-

Quantify the amount of dencichine in the samples by interpolating the peak area from the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Objective: To quantify dencichine following derivatization to increase its volatility.

Derivatization Agent: Ethyl chloroformate (ECF).

Instrumentation:

-

GC-MS system with a suitable capillary column.

Procedure (General Overview):

-

The aqueous extract containing dencichine is derivatized with ethyl chloroformate in an alkaline medium (e.g., pyridine/ethanol).

-

The resulting derivative is extracted into an organic solvent (e.g., chloroform).

-

The organic layer is injected into the GC-MS system.

-

Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, using a suitable internal standard.

Signaling Pathways and Biological Activities

Dencichine exerts its pharmacological effects by modulating specific intracellular signaling pathways. Current research has elucidated its role in bone metabolism and diabetic nephropathy. A proposed biosynthetic pathway in P. notoginseng has also been described.

Dencichine Biosynthesis in Panax notoginseng

A putative biosynthetic pathway for dencichine in P. notoginseng has been proposed, involving several key enzymatic steps.

Caption: Proposed biosynthetic pathway of dencichine in Panax notoginseng.

Inhibition of Osteoclastogenesis via RANKL-Associated NF-κB and MAPK Signaling

Dencichine has been shown to inhibit the formation of osteoclasts, the cells responsible for bone resorption. It achieves this by interfering with the signaling cascade initiated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL).

Caption: Dencichine's inhibition of RANKL-induced osteoclastogenesis.

Amelioration of Diabetic Nephropathy via the TGF-β/Smad Pathway

Dencichine has shown promise in mitigating kidney damage associated with diabetes by modulating the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, which is a key player in renal fibrosis.

Caption: Dencichine's modulation of the TGF-β/Smad pathway in diabetic nephropathy.

Conclusion and Future Directions

Dencichine is a key bioactive compound in Panax notoginseng with well-documented hemostatic effects and emerging therapeutic potential in bone and kidney diseases. This guide provides a comprehensive summary of the current knowledge on its natural sources, analytical methods, and mechanisms of action. While significant data exists for P. notoginseng, a clear knowledge gap remains regarding the quantitative distribution of dencichine across other Panax species. Future research should focus on a broader quantitative screening of the Panax genus to identify new potential sources of this valuable compound. Furthermore, continued investigation into the molecular targets and signaling pathways of dencichine will be crucial for the development of novel therapeutics for a range of clinical applications.

References

- 1. The chromosome‐scale high‐quality genome assembly of Panax notoginseng provides insight into dencichine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of dencichine in Panax notoginseng by gas chromatography-mass spectrometry with ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Dencichine in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Dencichine in Lathyrus sativus: A Technical Guide for Researchers

Abstract

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in the hardy legume Lathyrus sativus (grass pea). While it exhibits promising hemostatic properties, it is primarily known as a neurotoxin responsible for the debilitating condition neurolathyrism. A thorough understanding of its biosynthetic pathway is crucial for developing strategies to mitigate its toxicity in this otherwise resilient crop and for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the dencichine biosynthesis pathway in Lathyrus sativus, detailing the key enzymatic steps, precursor molecules, and regulatory interactions. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and experimental workflows to serve as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Lathyrus sativus, commonly known as grass pea, is a legume crop valued for its high protein content and remarkable tolerance to adverse environmental conditions such as drought and flooding. However, its widespread use as a food source is hampered by the presence of the neurotoxin dencichine (β-ODAP). Chronic consumption of grass pea can lead to neurolathyrism, a neurodegenerative disorder characterized by paralysis of the lower limbs. Dencichine has also been identified in several Panax species and is recognized for its hemostatic and anti-inflammatory effects[1][2]. This dual nature of dencichine underscores the importance of elucidating its biosynthetic pathway to enable the development of low-toxin grass pea varieties and to explore its pharmacological applications.

The biosynthesis of dencichine is intricately linked with the plant's primary nitrogen and sulfur metabolism. This guide will provide an in-depth exploration of the known enzymatic reactions and molecular players involved in the synthesis of this potent biomolecule.

The Dencichine Biosynthesis Pathway

The biosynthesis of dencichine in Lathyrus sativus is a multi-step process that originates from common amino acid precursors. The pathway can be broadly divided into two main stages: the formation of the precursor L-α,β-diaminopropionic acid (L-DAPA) and its subsequent oxalylation to yield dencichine.

Formation of L-α,β-diaminopropionic acid (L-DAPA)

The initial steps of dencichine biosynthesis are closely integrated with cysteine metabolism. The key precursor for L-DAPA is O-acetylserine (OAS), which is also a substrate for cysteine synthesis[3].

-

Synthesis of β-(isoxazolin-5-on-2-yl)alanine (BIA): The first committed step in the pathway is the formation of the heterocyclic non-protein amino acid β-(isoxazolin-5-on-2-yl)alanine (BIA). This reaction is catalyzed by a mitochondrial β-cyanoalanine synthase (β-CAS)[4]. This enzyme exhibits dual functionality, also acting as a cysteine synthase (CS). The formation of BIA involves the condensation of OAS with an isoxazolin-5-one (B1206914) moiety, although the precise enzymatic mechanism for the formation of the isoxazolin-5-one ring itself is not fully elucidated.

-

Conversion of BIA to L-DAPA: The subsequent step involves the enzymatic breakdown of BIA to produce L-α,β-diaminopropionic acid (L-DAPA), the direct precursor to dencichine. The specific enzyme responsible for this conversion has been confirmed in vitro.

Oxalylation of L-DAPA to form Dencichine (β-ODAP)

The final and irreversible step in dencichine biosynthesis is the oxalylation of the β-amino group of L-DAPA.

-

Activation of Oxalate: Oxalate is activated to oxalyl-CoA by the enzyme oxalyl-CoA synthetase, a reaction that requires ATP and Coenzyme A.

-

Formation of the LsAAE3-LsBOS Metabolon: The terminal step is catalyzed by a metabolon formed by the interaction of two key enzymes: L. sativus acyl-activating enzyme 3 (LsAAE3) and a BAHD-acyltransferase, β-ODAP synthase (LsBOS).

-

Oxalyl Group Transfer: The LsAAE3-LsBOS metabolon facilitates the transfer of the oxalyl group from oxalyl-CoA to the β-amino group of L-DAPA, resulting in the formation of β-N-oxalyl-L-α,β-diaminopropionic acid (dencichine). The interaction between LsAAE3 and LsBOS is crucial for the regio-specificity of this reaction, ensuring the formation of the β-isomer.

Quantitative Data

The concentration of dencichine and its precursors varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize the available quantitative data from the literature.

| Plant Part | Developmental Stage | Dencichine (β-ODAP) Concentration (mg/g dry weight) | Reference |

| Seeds | Mature | 4.5 - 6.04 | |

| Leaves | - | 3.93 - 5.52 | |

| Stems | - | 14.29% of total dencichine | |

| Main Roots | - | 7.09 - 8.79 | |

| Rootlets | - | 10.51 |

Table 1: Dencichine (β-ODAP) Content in Various Tissues of Lathyrus sativus

| Enzyme/Metabolon | Parameter | Value | Reference |

| LsAAE3-LsBOS | Association rate (kon) | 3.67 x 10³ s⁻¹M⁻¹ | |

| LsAAE3-LsBOS | Dissociation rate (koff) | 3.61 x 10⁻⁴ s⁻¹ |

Table 2: Kinetic Parameters of the LsAAE3-LsBOS Metabolon

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of dencichine biosynthesis.

Extraction of Dencichine for HPLC Analysis

This protocol is adapted from methods described for the extraction of dencichine from plant tissues.

-

Sample Preparation: Collect fresh plant material (leaves, stems, roots, or seeds). Dry the material at 60°C until a constant weight is achieved. Grind the dried tissue into a fine powder using a planetary mono mill and pass it through an 80-mesh sieve.

-

Extraction: Accurately weigh 0.1 g of the powdered sample into a 1.5 mL centrifuge tube. Add 1.0 mL of deionized water and mix thoroughly.

-

Ultrasonication: Place the sample in an ultrasonic cleaner (37 kHz) for 45 minutes to facilitate extraction.

-

Centrifugation: Centrifuge the extract at 9,168 x g for 3 minutes.

-

Supernatant Collection: Carefully collect the supernatant. For HPLC analysis, mix 300 µL of the supernatant with 700 µL of acetonitrile. Sonicate for 10 minutes.

-

Final Centrifugation: Centrifuge the mixture at 13,201 x g for 5 minutes.

-

Sample Storage: Transfer the final supernatant to an HPLC vial and store at 4°C until analysis.

High-Performance Liquid Chromatography (HPLC) for Dencichine Quantification

The following is a non-derivatization HPLC method for the quantification of dencichine.

-

Column: Reverse-phase C18 column (e.g., Phenomenex Luna C18).

-

Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

-

Mobile Phase B: Water with 0.1% Formic Acid.

-

Gradient Program:

-

0-4 min: 15% A

-

4-7 min: 15-27% A

-

7-10 min: 27-30% A

-

10-13 min: 30-35% A

-

13-15 min: 35% A

-

15-18 min: 35-45% A

-

18-20 min: 45-100% A

-

20-25 min: Re-equilibration at 15% A.

-

-

Flow Rate: 0.3 mL/min.

-

Detection: UV detector at 254 nm.

-

Standard Curve: Prepare a standard curve using pure dencichine (β-ODAP) in the concentration range of 2 to 100 µg/mL. The calibration curve should exhibit good linearity (r² > 0.99).

In Vitro Enzyme Assay for the LsAAE3-LsBOS Metabolon

This protocol is based on the enzyme filtration assay described by Edwards et al..

-

Reaction Mixture: Prepare a 100 µL reaction mixture containing:

-

100 mM Tris-HCl, pH 8.0

-

2 mM DTT

-

5 mM ATP

-

10 mM MgCl₂

-

100 nM CoA

-

3 mM Sodium oxalate

-

0.5 mM L-DAPA

-

250 ng of purified LsAAE3 enzyme.

-

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature.

-

Enzyme Removal (for sequential assay): To test the activity of LsBOS on the product of LsAAE3, the LsAAE3 enzyme can be removed by passing the reaction mixture through a size-exclusion filter.

-

Addition of LsBOS: Add purified LsBOS to the filtrate.

-

Coupled Assay: For the coupled reaction, include both LsAAE3 and LsBOS in the initial reaction mixture.

-

Reaction Termination and Analysis: Stop the reaction by adding an equal volume of 50% acetic acid. Analyze the formation of α- and β-ODAP by LC-MS.

Mandatory Visualizations

Dencichine Biosynthesis Pathway

Caption: The biosynthetic pathway of dencichine in Lathyrus sativus.

Experimental Workflow for Dencichine Analysis

Caption: A typical experimental workflow for the extraction and analysis of dencichine.

Regulatory Interaction of LsCAS

Caption: Regulatory interaction between LsCAS and LsSAT2 in Lathyrus sativus.

Conclusion

The biosynthesis of dencichine in Lathyrus sativus is a complex pathway that is closely integrated with primary metabolic routes. The identification of the key enzymes, particularly the LsAAE3-LsBOS metabolon, has provided crucial insights into the final step of dencichine synthesis. The information compiled in this technical guide, including quantitative data, detailed protocols, and pathway diagrams, is intended to facilitate further research in this area. Future studies should focus on elucidating the regulatory mechanisms that control the expression and activity of the biosynthetic genes, which will be instrumental in developing dencichine-free or low-dencichine varieties of grass pea. Furthermore, a deeper understanding of this pathway will aid in the potential biotechnological production of dencichine for its therapeutic applications.

References

- 1. Factors affecting β-ODAP content in Lathyrus sativus and their possible physiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. β-Cyanoalanine Synthase Is a Mitochondrial Cysteine Synthase-Like Protein in Spinach and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

(Rac)-Dencichine's Hemostatic Action: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Dencichine, a non-protein amino acid, has demonstrated notable hemostatic properties, positioning it as a compound of interest for therapeutic development in hemorrhage control. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its effects on platelet activation, the coagulation cascade, and the fibrinolytic system. The information is supported by available data and detailed experimental methodologies to facilitate further research and development.

Core Mechanism: A Multi-Faceted Approach to Hemostasis

This compound exerts its pro-hemostatic effects through a multi-pronged mechanism, influencing key stages of the blood clotting process. Evidence suggests that it enhances platelet aggregation, accelerates the coagulation cascade, and modulates the fibrinolytic system, collectively contributing to the rapid formation of a stable blood clot.[1]

Impact on Platelet Activation: The Role of AMPA Receptors

A pivotal aspect of Dencichine's mechanism of action lies in its interaction with platelets. Studies have indicated that Dencichine enhances the hemostasis of activated platelets through the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of glutamate (B1630785) receptor found on the platelet surface.[2][3]

Upon binding to AMPA receptors, a signaling cascade is initiated, leading to increased intracellular sodium concentration and depolarization of the platelet membrane.[2][3] This depolarization enhances the sensitivity of platelets to various agonists such as thrombin, adenosine (B11128) diphosphate (B83284) (ADP), and thromboxane (B8750289) A2 (TXA2), amplifying the activation signal. This amplified signaling results in a cascade of intracellular events, including:

-

Increased Cytosolic Calcium ([Ca2+]i): The influx of sodium and membrane depolarization are thought to contribute to the release of calcium from intracellular stores and potentially enhance calcium influx from the extracellular space. Elevated cytosolic calcium is a critical second messenger in platelet activation, leading to shape change, granule release, and aggregation.

-

Modulation of Cyclic AMP (cAMP) Levels: While the precise effect of Dencichine on cAMP is not fully elucidated, AMPA receptor activation can influence adenylyl cyclase activity, thereby altering cAMP levels. A decrease in cAMP is generally associated with platelet activation.

-

Thromboxane A2 (TXA2) Release: The signaling cascade ultimately promotes the synthesis and release of TXA2, a potent platelet agonist that further propagates the activation and aggregation response.

While the dose-dependent effect of Dencichine on platelet aggregation has been noted, specific IC50 values for inhibition of aggregation induced by agonists like ADP, collagen, or thrombin are not yet firmly established in publicly available literature and require further investigation.

Signaling Pathway Diagram: Dencichine-Mediated Platelet Activation

Figure 1: Proposed signaling pathway for this compound-mediated potentiation of platelet activation.

Influence on the Coagulation Cascade

This compound has been shown to shorten the clotting time in murine models, suggesting a direct or indirect effect on the coagulation cascade. It is reported to reduce Prothrombin Time (PT), indicating an influence on the extrinsic and/or common pathways of coagulation. Furthermore, low doses of dencichine are suggested to activate endogenous coagulant factors. However, specific quantitative data on the percentage change in the activity of key coagulation factors such as Factor II, V, VII, VIII, and X in the presence of Dencichine are currently lacking in the available literature.

Quantitative Data on Coagulation Parameters

| Parameter | Organism | Dencichine Concentration | Observation | p-value | Reference |

| Clotting Time | Mice | Not specified | Shortened | <0.01 | |

| Coagulation System | Rats | Not specified | Changed | <0.05 | |

| Prothrombin Time (PT) | Not specified | Not specified | Reduced | Not specified |

Modulation of the Fibrinolytic System

Experimental Protocols

To facilitate further investigation into the hemostatic mechanisms of this compound, the following are generalized protocols for key experiments. It is recommended to optimize these protocols based on specific laboratory conditions and research objectives.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To quantify the effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

Pre-warm the PRP samples to 37°C for 10 minutes.

-

Add various concentrations of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-10 minutes).

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a platelet agonist (e.g., ADP, collagen, thrombin) to the PRP and record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The percentage of aggregation is calculated from the change in light transmission.

-

Determine the IC50 value of this compound for each agonist.

-

Measurement of Cytosolic Calcium ([Ca2+]i) in Platelets

Objective: To measure the effect of this compound on intracellular calcium mobilization in platelets.

Methodology:

-

Platelet Preparation and Staining:

-

Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

Incubate the washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Wash the platelets to remove extracellular dye.

-

-

Fluorometric Measurement:

-

Resuspend the dye-loaded platelets in a calcium-containing buffer.

-

Place the platelet suspension in a fluorometer cuvette with continuous stirring at 37°C.

-

Record the baseline fluorescence.

-

Add this compound or vehicle control and record any change in fluorescence.

-

Add a platelet agonist to stimulate calcium mobilization and record the fluorescence signal.

-

Calibrate the fluorescence signal to determine the intracellular calcium concentration using standard methods (e.g., addition of digitonin (B1670571) for Fmax and EGTA for Fmin).

-

Coagulation Time Assays (PT and aPTT)

Objective: To assess the effect of this compound on the extrinsic, intrinsic, and common pathways of the coagulation cascade.

Methodology:

-

Plasma Preparation:

-

Collect blood in citrated tubes and prepare platelet-poor plasma (PPP) by double centrifugation.

-

-

Prothrombin Time (PT) Assay:

-

Pre-warm PPP samples and PT reagent (containing tissue factor and calcium) to 37°C.

-

Add this compound or vehicle to the PPP and incubate.

-

Add the PT reagent to the plasma sample in a coagulometer.

-

The time taken for clot formation is recorded as the PT.

-

-

Activated Partial Thromboplastin Time (aPTT) Assay:

-

Pre-warm PPP samples, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.

-

Add this compound or vehicle to the PPP.

-

Add the aPTT reagent to the plasma and incubate for a specified time.

-

Add calcium chloride to initiate clotting.

-

The time to clot formation is recorded as the aPTT.

-

Fibrinolysis Assays (t-PA and PAI-1 Activity)

Objective: To determine the effect of this compound on the activity of key fibrinolytic proteins.

Methodology:

-

t-PA Activity Assay (Chromogenic):

-

Use a commercial t-PA activity assay kit.

-

In a microplate, add plasma samples pre-incubated with this compound or vehicle.

-

Add plasminogen and a chromogenic plasmin substrate to the wells.

-

t-PA in the sample will convert plasminogen to plasmin, which then cleaves the chromogenic substrate, releasing a colored product.

-

Measure the absorbance at the appropriate wavelength over time. The rate of color development is proportional to the t-PA activity.

-

-

-

Add a chromogenic substrate for the plasminogen activator.

Experimental Workflow for Investigating Dencichine's Hemostatic Effects

Figure 2: A generalized experimental workflow for elucidating the hemostatic mechanism of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a hemostatic agent by acting on multiple components of the hemostatic system. Its ability to potentiate platelet activation via AMPA receptors, shorten coagulation times, and modulate fibrinolysis underscores its multifaceted mechanism of action. However, to fully realize its therapeutic potential, further in-depth research is imperative. Future studies should focus on:

-

Quantitative Analysis: Determining the precise dose-response relationships and IC50/EC50 values of this compound in various hemostatic assays.

-

Specific Factor Analysis: Identifying and quantifying the specific coagulation and fibrinolytic factors that are modulated by Dencichine.

-

In Vivo Studies: Conducting comprehensive in vivo studies in relevant animal models of bleeding to validate the in vitro findings and assess the overall efficacy and safety profile.

-

Stereospecificity: Investigating whether the hemostatic activity is stereospecific to one of the enantiomers of Dencichine.

A thorough understanding of these aspects will be crucial for the successful translation of this compound from a promising compound to a clinically valuable hemostatic drug.

References

An In-depth Technical Guide on the Neurotoxic Effects and Mechanism of (Rac)-Dencichine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid found in certain legumes, most notably in the grass pea (Lathyrus sativus), and in the medicinal plant Panax notoginseng. While exhibiting hemostatic properties, Dencichine is primarily recognized as a potent neurotoxin implicated in the crippling neurological disorder, neurolathyrism. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound, delving into its molecular mechanisms of action. The document summarizes key quantitative data, details relevant experimental protocols for its study, and visualizes the intricate signaling pathways involved in its neurotoxicity. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of neurodegenerative diseases and neurotoxic compounds.

Introduction

This compound is a structural analogue of the excitatory neurotransmitter glutamate (B1630785). Its consumption in significant quantities, often in times of famine when grass pea becomes a dietary staple, leads to neurolathyrism, a debilitating motor neuron disease characterized by spastic paraparesis of the lower limbs[1]. The neurotoxic potential of Dencichine has been the subject of extensive research to understand its pathological mechanisms and to develop strategies for prevention and treatment. This guide synthesizes the current understanding of Dencichine's neurotoxicity, focusing on the key molecular events that lead to neuronal damage.

Quantitative Data on this compound Neurotoxicity

Precise IC50 and LD50 values for the neurotoxicity of this compound are not extensively reported in the readily available scientific literature. However, studies on various cultivars of Lathyrus sativus and in vitro experiments provide insights into the concentrations at which neurotoxic effects are observed.

| Parameter | Matrix/Model | Concentration/Value | Reference |

| β-ODAP Content | Lathyrus sativus (Local Varieties - Pabna and Tangail) | 0.39% and 0.49% | [2][3] |

| β-ODAP Content | Lathyrus sativus (BARI-3 Variety) | 0.086% (Below safe level of 0.15%) | [2][3] |

| β-ODAP Content | Lathyrus sativus (BARI-1 Variety) | 0.13% (Below safe level of 0.15%) | |

| β-ODAP Content | Traditional Grass Pea Varieties | 0.5% - 2.5% | |

| β-ODAP Content | Improved Grass Pea Varieties (e.g., Wasie, Ratan, Prateek) | < 0.10% | |

| In Vitro Neurotoxicity | Human Neuroblastoma Cell Line (IMR-32) | 200 μM (minimal intracellular ROS generation and alteration of mitochondrial membrane potential) |

Mechanisms of Neurotoxicity

The neurotoxicity of this compound is multifactorial, primarily initiated by its interaction with glutamate receptors, which triggers a cascade of downstream events leading to neuronal cell death. The principal mechanisms are detailed below.

Excitotoxicity via AMPA Receptor Agonism

This compound acts as a potent agonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors. Its binding to AMPA receptors mimics the action of glutamate but leads to their overstimulation. This persistent activation results in an excessive influx of Ca²⁺ into the neuron, a primary trigger for excitotoxic cell death. While it is a strong agonist for AMPA receptors, Dencichine has little effect on N-methyl-D-aspartate (NMDA) receptors, although it may have a weak inhibitory effect at the glycine (B1666218) modulatory site.

Disruption of Intracellular Calcium Homeostasis

The over-activation of AMPA receptors by Dencichine leads to a significant and sustained increase in intracellular calcium concentration ([Ca²⁺]i). This calcium overload disrupts the delicate balance of intracellular calcium homeostasis, overwhelming the cell's capacity to buffer and sequester the excess ions. Elevated [Ca²⁺]i activates a host of downstream enzymes, including proteases, lipases, and endonucleases, which contribute to cellular damage. Furthermore, Dencichine has been shown to disturb the cellular Ca²⁺ machinery by increasing Ca²⁺ loading in the endoplasmic reticulum (ER)-mitochondrial axis.

Oxidative Stress and Mitochondrial Dysfunction

The excitotoxic cascade initiated by Dencichine is intrinsically linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The excessive intracellular Ca²⁺ leads to mitochondrial calcium overload, which impairs the mitochondrial respiratory chain. This disruption results in the increased production of superoxide (B77818) radicals and other ROS. Dencichine may also inhibit the uptake of cystine, a precursor for the antioxidant glutathione, thereby compromising the cell's antioxidant defense mechanisms. The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, and further exacerbates mitochondrial dysfunction, leading to a decrease in mitochondrial membrane potential and ATP production.

Apoptosis

The culmination of excitotoxicity, calcium dysregulation, and oxidative stress is the induction of apoptosis, or programmed cell death. Dencichine treatment has been shown to activate caspases, key executioner enzymes in the apoptotic pathway. Specifically, the activation of caspase-3 is a critical step that leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Focal Adhesion Pathway and Cytoskeletal Disruption

Recent evidence suggests that Dencichine-induced neurotoxicity also involves the activation of the focal adhesion pathway. The increase in intracellular Ca²⁺ can lead to the overexpression of β1 integrin on the cell surface and the phosphorylation of focal adhesion kinase (FAK). This results in the excessive aggregation of focal adhesion units on actin filaments, interfering with microfilament assembly and ultimately causing structural damage to the cytoskeleton.

Signaling Pathways

The neurotoxic effects of this compound are mediated by a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neurotoxic effects of this compound.

Assessment of Neurotoxicity using Cell Viability Assays

Objective: To determine the dose-dependent cytotoxic effect of this compound on neuronal cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons)

-

Cell culture medium and supplements

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the Dencichine-containing medium. Include a vehicle control (medium without Dencichine).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.

Measurement of Intracellular Calcium Influx

Objective: To quantify the increase in intracellular calcium levels in response to Dencichine treatment.

Materials:

-

Neuronal cells

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Image/Signal Acquisition:

-

Acquire a baseline fluorescence reading.

-

Add this compound to the desired final concentration.

-

Immediately begin recording the change in fluorescence intensity over time.

-

-

Data Analysis: Quantify the change in fluorescence intensity relative to the baseline. The peak fluorescence intensity represents the maximum intracellular calcium concentration.

Quantification of Reactive Oxygen Species (ROS)

Objective: To measure the production of intracellular ROS following Dencichine exposure.

Materials:

-

Neuronal cells

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive probe

-

This compound

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell viability assay.

-

Probe Loading:

-

After the desired treatment time, wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

-

Measurement:

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express it as a fold change relative to the control.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the effect of Dencichine on mitochondrial health.

Materials:

-

Neuronal cells

-

JC-1 or TMRE (tetramethylrhodamine, ethyl ester) dye

-

This compound

-

Fluorescence microscope or flow cytometer

Protocol (using JC-1):

-

Cell Seeding and Treatment: Seed and treat cells with this compound.

-

JC-1 Staining:

-

Incubate the cells with 2-10 µM JC-1 in culture medium for 15-30 minutes at 37°C.

-

-

Analysis:

-

Microscopy: Capture images using filters for red (J-aggregates, high ΔΨm) and green (JC-1 monomers, low ΔΨm) fluorescence.

-

Flow Cytometry: Analyze the cell population for changes in the red/green fluorescence ratio.

-

-

Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Caspase-3 Activity Assay

Objective: To measure the activation of caspase-3 as an indicator of apoptosis.

Materials:

-

Neuronal cells

-

This compound

-

Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)

-

Cell lysis buffer

-

Plate reader

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with Dencichine to induce apoptosis.

-

Lyse the cells according to the kit manufacturer's instructions.

-

-

Assay:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric).

-

Incubate at 37°C for 1-2 hours.

-

-

Measurement: Measure the absorbance (405 nm for pNA) or fluorescence (excitation ~400 nm, emission ~505 nm for AFC).

-

Data Analysis: Calculate the fold increase in caspase-3 activity compared to the untreated control.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for investigating the neurotoxicity of this compound.

Conclusion

The neurotoxicity of this compound is a complex process initiated by its potent agonistic activity at AMPA receptors. This primary event triggers a cascade of excitotoxicity, characterized by intracellular calcium overload, oxidative stress, and mitochondrial dysfunction, ultimately leading to apoptotic neuronal death. The involvement of the focal adhesion pathway further highlights the multifaceted nature of its toxicity. While significant progress has been made in elucidating these mechanisms, further research is warranted to establish definitive quantitative toxicological parameters and to explore potential therapeutic interventions. This technical guide provides a foundational resource for researchers aiming to contribute to the understanding and mitigation of Dencichine-induced neurotoxicity.

References

A Technical Guide to the Stereoselective Biological Activities of Dencichine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dencichine, a non-proteinogenic amino acid found in certain traditional medicinal plants, has garnered significant interest for its diverse biological activities, most notably its hemostatic and neuroactive properties. Chemically identified as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), Dencichine possesses a chiral center, giving rise to two enantiomeric forms: the naturally occurring L-Dencichine and its synthetic counterpart, D-Dencichine. Emerging research has unveiled a striking stereoselectivity in their biological functions. This technical guide provides a comprehensive overview of the distinct pharmacological profiles of L- and D-Dencichine, summarizing the available quantitative data, detailing key experimental protocols, and visualizing the known signaling pathways. The evidence presented herein demonstrates that L-Dencichine is a potent neurotoxin, while D-Dencichine is non-neurotoxic and exhibits significant thrombopoietic activity, highlighting the critical role of stereochemistry in the therapeutic potential and safety of this molecule.

Introduction